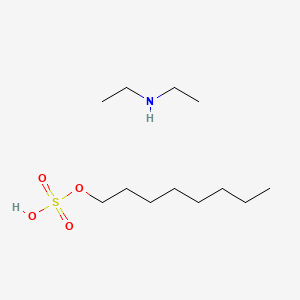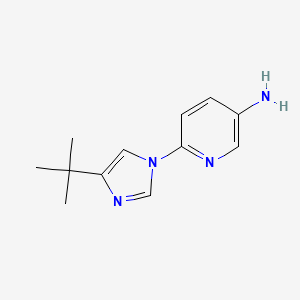
1-(2-Hydroxy-2-phenylethyl)-1-methylpyrrolidin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 404829 is a compound of interest in various scientific fields due to its unique properties and potential applications. It has been studied extensively for its role in neural stem cell research and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NSC 404829 typically involves the induction of human pluripotent stem cells into neural stem cells. This process can be achieved using a serum-free neural induction medium, which converts human pluripotent stem cells into neural stem cells in one week with high efficiency . The medium consists of Neurobasal® Medium and GIBCO® Neural Induction Supplement, among other components .
Industrial Production Methods: Industrial production of NSC 404829 involves scaling up the laboratory synthesis methods. This includes the use of large bioreactors for the culture of human pluripotent stem cells and their subsequent induction into neural stem cells. The process requires stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: NSC 404829 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or to study its behavior under different conditions.
Common Reagents and Conditions: Common reagents used in the reactions involving NSC 404829 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal results.
Major Products Formed: The major products formed from the reactions involving NSC 404829 depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of NSC 404829, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
NSC 404829 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the behavior of neural stem cells and their differentiation into various neural cell types . In biology, it is used to investigate the mechanisms of neural development and neurogenesis . In medicine, NSC 404829 holds potential for developing therapies for neurodegenerative diseases and stroke . In industry, it is used in the production of neural stem cell lines for research and therapeutic purposes .
Mechanism of Action
The mechanism of action of NSC 404829 involves its ability to induce the differentiation of human pluripotent stem cells into neural stem cells. This process is mediated by various molecular pathways and targets, including the activation of specific transcription factors and signaling pathways that promote neural differentiation . The compound also exerts neuroprotective effects by modulating the post-stroke microenvironment and facilitating neuroprotection and neurorestoration .
Comparison with Similar Compounds
NSC 404829 can be compared with other similar compounds used in neural stem cell research, such as NSC 405020 and NSC 405021. These compounds share similar properties and applications but may differ in their specific mechanisms of action and efficacy. NSC 404829 is unique in its high efficiency in inducing neural stem cell differentiation and its potential therapeutic applications in neurodegenerative diseases and stroke .
Conclusion
NSC 404829 is a compound of significant interest in various scientific fields due to its unique properties and potential applications. Its synthesis, chemical reactions, and scientific research applications make it a valuable tool for advancing our understanding of neural stem cells and developing new therapies for neurodegenerative diseases and stroke.
Properties
CAS No. |
7504-95-2 |
|---|---|
Molecular Formula |
C13H20INO |
Molecular Weight |
333.21 g/mol |
IUPAC Name |
2-(1-methylpyrrolidin-1-ium-1-yl)-1-phenylethanol;iodide |
InChI |
InChI=1S/C13H20NO.HI/c1-14(9-5-6-10-14)11-13(15)12-7-3-2-4-8-12;/h2-4,7-8,13,15H,5-6,9-11H2,1H3;1H/q+1;/p-1 |
InChI Key |
UVOUKVABIIHYQD-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCCC1)CC(C2=CC=CC=C2)O.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


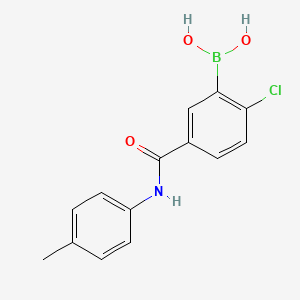
![{[9-(2-Bromobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B12643233.png)

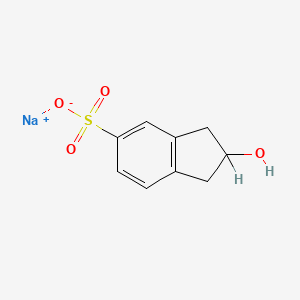

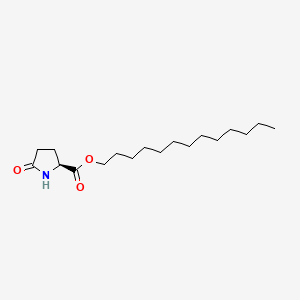

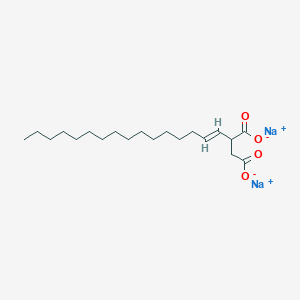
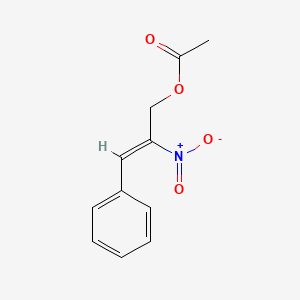
![Spiro[1,4-oxazepine-3(2H),9'-[9H]xanthen]-5-amine, 2'-(2,2-dimethylpropoxy)-4'-fluoro-7'-(2-fluoro-3-pyridinyl)-6,7-dihydro-, (3S)-](/img/structure/B12643286.png)
